molecular formula C14H12O4 B8659681 (2-Hydroxy-5-methoxyphenyl)(4-hydroxyphenyl)methanone CAS No. 80427-40-3

(2-Hydroxy-5-methoxyphenyl)(4-hydroxyphenyl)methanone

Cat. No.: B8659681
CAS No.: 80427-40-3
M. Wt: 244.24 g/mol
InChI Key: JJCMYAOYXKKELK-UHFFFAOYSA-N
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Description

(2-Hydroxy-5-methoxyphenyl)(4-hydroxyphenyl)methanone is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

80427-40-3

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(2-hydroxy-5-methoxyphenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C14H12O4/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8,15-16H,1H3

InChI Key

JJCMYAOYXKKELK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium on carbon catalyst (10%, 1.0 g, 0.94 mmol) was added to a stirred ethanol (500 ml) solution of (4-benzyloxyphenyl)-(2,5-dimethoxyphenyl)-methanone (10.86 g, 31.2 mmol) and the suspension hydrogenated for 18 h. The catalyst was removed by filtration, and the solvent evaporated to give an orange coloured gum. This was dissolved in glacial acetic acid (16 ml), hydrogen bromide (33% w/w in acetic acid, 8.20 ml, 46.76 mmol) added, and the resulting mixture heated to 70° C. for 18 h. The mixture was diluted with water (25ml) and the product extracted into ethyl acetate (3×25 ml). The combined extracts were washed with brine, dried over magnesium sulfate and evaporated to a yellow gum, which was purified by column chromatography on silica gel 60, with 7:3 petrol/ethyl acetate as eluent. This gave a yellow gum, which was dissolved in a minimum of ether and precipitated by adding petrol, to give the title product as a yellow powder.
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
(4-benzyloxyphenyl)-(2,5-dimethoxyphenyl)-methanone
Quantity
10.86 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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